ISOSTEARIC ACID

Catalog No.
S601088
CAS No.
2724-58-5
M.F
C18H36O2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ISOSTEARIC ACID

CAS Number

2724-58-5

Product Name

ISOSTEARIC ACID

IUPAC Name

16-methylheptadecanoic acid

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O

Synonyms

16-Methylheptadecanoic Acid; Emersol 873; Isooctadecanoic Acid; Prisorine 3509; i18:0

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O

Occurrence and Distribution

Studies have identified 16-methylheptadecanoic acid in various organisms, including:

  • Plants: It has been found in the leaves and roots of some plants, such as Aristolochia grandiflora [].
  • Animals: It is a minor component of milk fat in some mammals [].
  • Bacteria: Certain bacteria, such as Streptomyces species, are known to produce 16-methylheptadecanoic acid [].

Potential Bioactivities

Some research suggests that 16-methylheptadecanoic acid may have various biological activities, although more studies are needed to fully understand its potential effects. These potential activities include:

  • Antibacterial properties: Studies have shown that 16-methylheptadecanoic acid isolated from certain bacteria exhibits antibacterial activity against some other bacterial strains [].
  • Anti-inflammatory properties: Some studies suggest that 16-methylheptadecanoic acid may possess anti-inflammatory properties, but further research is needed to confirm this [].

Isostearic acid, also known as 16-methylheptadecanoic acid, is a branched-chain saturated fatty acid characterized by a methyl group substitution at the 16th carbon of the heptadecanoic acid structure. Its molecular formula is C18H36O2, and it has a molecular weight of approximately 284.5 g/mol. Isostearic acid is typically produced through the reaction of oleic acid with natural mineral catalysts, resulting in a lightly-branched liquid fatty acid that possesses unique physical and chemical properties compared to its linear counterparts, such as stearic acid .

The compound exhibits exceptional stability, making it suitable for various applications that require thermal, odor, and oxidation stability. Isostearic acid is also amphiphilic, meaning it has both hydrophobic and hydrophilic properties, allowing it to interact favorably with both polar and non-polar substances. This quality enhances its effectiveness as a surfactant and emulsifier in numerous formulations .

Involving the rearrangement of fatty acids. The primary method involves the skeletal isomerization of unsaturated fatty acids (such as oleic acid) using zeolite catalysts. This process results in high yields of branched fatty acids, including isostearic acid, with selectivity rates reaching up to 98% in some cases .

The general reaction can be summarized as follows:

  • Starting Material: Oleic Acid (C18H34O2)
  • Catalyst: Natural mineral catalysts (e.g., zeolites)
  • Product: Isostearic Acid (C18H36O2)

The reaction conditions can significantly influence the yield and selectivity of isostearic acid production, with factors such as temperature, pressure, and catalyst type playing critical roles .

Research indicates that isostearic acid possesses several biological activities. It has been shown to exhibit antimicrobial properties, which enhance its utility in personal care products and cosmetics. Additionally, due to its amphiphilic nature, isostearic acid can facilitate the delivery of active ingredients in formulations by improving solubility and stability .

Moreover, studies suggest that isostearic acid can act as a biodegradable surfactant, contributing to environmentally friendly formulations in various industries .

Isostearic acid can be synthesized through various methods:

  • Zeolite-Catalyzed Isomerization: This method involves using ammonium-cationic zeolites to convert oleic acid into isostearic acid, achieving high conversion rates and selectivity .
  • Clay-Catalyzed Dimerization: In this process, unsaturated fatty acids undergo dimerization in the presence of clay catalysts to yield isostearic acid along with other branched fatty acids .
  • Hydrogenation of Branched Fatty Acids: The hydrogenation process can further purify and modify the branched fatty acids obtained from initial reactions to produce high-purity isostearic acid .

These synthesis methods highlight the versatility and efficiency of producing isostearic acid from readily available feedstocks.

Isostearic acid finds extensive applications across various industries due to its unique properties:

  • Cosmetics and Personal Care: Used as an emollient and emulsifier in lotions, creams, and makeup products due to its stability and skin-friendly characteristics.
  • Lubricants: Its thermal stability makes it ideal for use in synthetic lubricants where high performance is required.
  • Adhesives: Acts as an additive to improve adhesion properties in industrial adhesives.
  • Coatings: Utilized in paint formulations for better pigment dispersion and stability.
  • Surfactants: Functions effectively as a surfactant in cleaning products due to its amphiphilic nature .

Studies on the interactions of isostearic acid with other compounds reveal its potential as a stabilizing agent in various formulations. Its ability to enhance the solubility of pigments and minerals makes it valuable in cosmetic products where color stability is crucial. Additionally, research indicates that isostearic acid can improve the texture and feel of formulations by providing a smooth application experience without greasiness .

Isostearic acid shares similarities with several other fatty acids but stands out due to its unique branching structure. Here are some comparable compounds:

CompoundStructureKey Characteristics
Stearic AcidLinear chain (C18H36O2)Solid at room temperature; widely used in soaps
Oleic AcidUnsaturated linear chain (C18H34O2)Liquid at room temperature; good emulsifier
Palmitic AcidLinear chain (C16H32O2)Solid; used in food products
Margaric AcidLinear chain (C17H34O2)Similar structure; less common than stearic or oleic

Isostearic acid's unique methyl branching at the 16th carbon position differentiates it from these similar compounds by enhancing its liquid state at room temperature and improving its dispersing power for various applications .

Physical Description

Liquid; Liquid, Other Solid
Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

284.271530387 g/mol

Monoisotopic Mass

284.271530387 g/mol

Heavy Atom Count

20

Melting Point

69.5 °C

UNII

LZM5XA0ILL

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 601 of 638 companies (only ~ 5.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

30399-84-9
2724-58-5

Wikipedia

16-methylheptadecanoic acid

Use Classification

Cosmetics -> Cleansing; Surfactant; Binding; Emulsifying

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Isooctadecanoic acid: ACTIVE

Dates

Modify: 2023-08-15

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